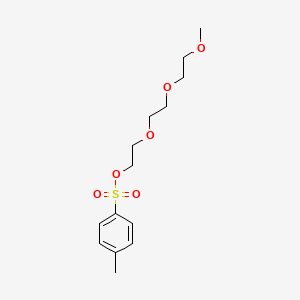
2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate
Übersicht
Beschreibung
2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate is a chemical compound known for its unique properties and applications in various fields. It is a colorless to light yellow liquid with high solubility and stability, making it a valuable reagent in organic synthesis and industrial processes .
Vorbereitungsmethoden
The synthesis of 2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate typically involves the reaction of triethylene glycol monomethyl ether with p-toluenesulfonic acid. The process includes several steps:
Starting Materials: Triethylene glycol monomethyl ether and p-toluenesulfonic acid.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Purification: The product is purified through various techniques such as distillation and recrystallization to achieve high purity
Analyse Chemischer Reaktionen
2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate undergoes several types of chemical reactions:
Nucleophilic Substitution: The tosyl group in the compound acts as a good leaving group, facilitating nucleophilic substitution reactions. Common reagents include sodium azide and other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to various products.
Major Products: The reactions typically yield products such as 3,6,9-trioxa-1-aminodecane and other derivatives
Wissenschaftliche Forschungsanwendungen
2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Employed in the modification of biomolecules and the study of biological pathways.
Medicine: Investigated for its potential use in drug delivery systems and therapeutic agents.
Industry: Utilized in the production of polymers and as a cross-linking agent in various industrial processes
Wirkmechanismus
The mechanism of action of 2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate involves its ability to act as a leaving group in nucleophilic substitution reactions. The tosyl group is displaced by nucleophiles, leading to the formation of new chemical bonds. This property is exploited in various synthetic pathways to create complex molecules .
Vergleich Mit ähnlichen Verbindungen
2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate is unique due to its high solubility and stability. Similar compounds include:
- 2-(2-(2-Methoxyethoxy)ethoxy)ethyl p-toluenesulfonate
- 4-Methylbenzenesulfonic Acid 2-(2-(2-Methoxyethoxy)ethoxy)ethyl Ester
- 2-(2-(2-Methoxyethoxy)ethoxy)ethyl Tosylate These compounds share similar chemical structures but differ in their specific applications and reactivity .
Eigenschaften
IUPAC Name |
2-[2-(2-methoxyethoxy)ethoxy]ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O6S/c1-13-3-5-14(6-4-13)21(15,16)20-12-11-19-10-9-18-8-7-17-2/h3-6H,7-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUDNRKGPFWUYIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
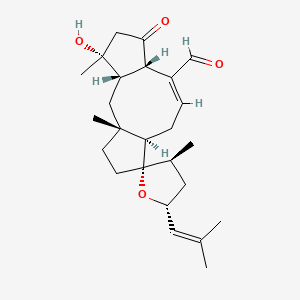
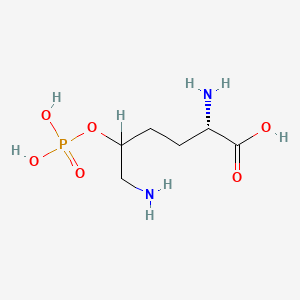
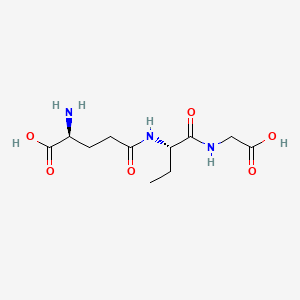
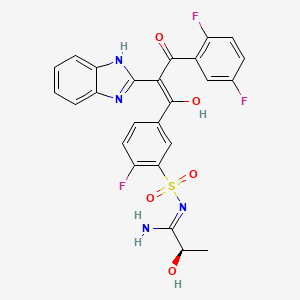
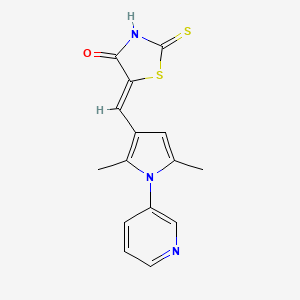
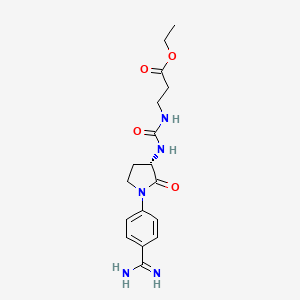

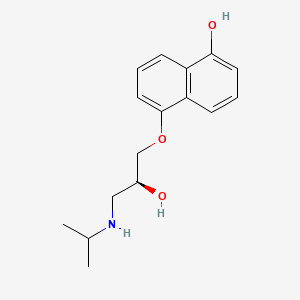
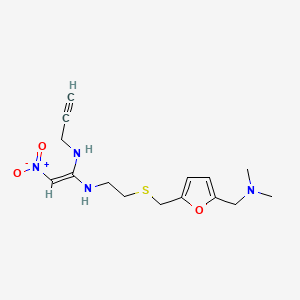
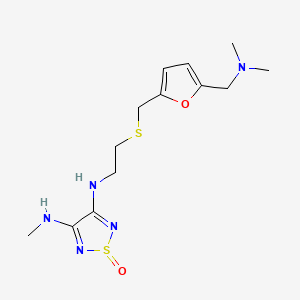
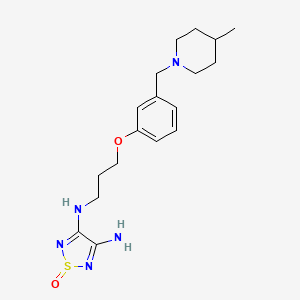
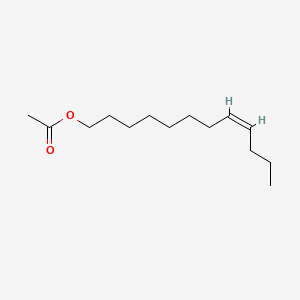
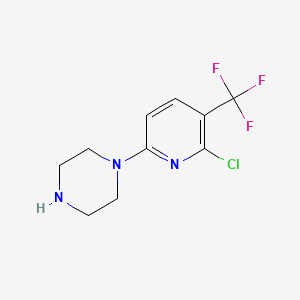
![(8R,9S,10R,13S,14S,16R,17S)-16-ethyl-17-(2-hydroxyacetyl)-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1677467.png)
